

# Selectivity Profile of PF-1355: A Comparative Guide to Myeloperoxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myeloperoxidase (MPO) inhibitor **PF-1355** with other notable MPO inhibitors, focusing on their selectivity profiles. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while crucial for host defense, can also contribute to tissue damage in various inflammatory diseases. The development of selective MPO inhibitors is therefore a significant therapeutic goal.

## **Quantitative Comparison of MPO Inhibitors**

The following table summarizes the available quantitative data for **PF-1355** and other selected MPO inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited due to differing experimental conditions.



| Inhibitor                 | Target    | IC50 / Ki                                                                                                          | Selectivity<br>Profile                                                                                                                                                                 | Source |
|---------------------------|-----------|--------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| PF-1355                   | Human MPO | Ki = 346.74 nM<br>(cell-free) IC50 =<br>1.5 μM (human<br>whole blood)<br>IC50 = 0.56 μM<br>(purified human<br>MPO) | Selective for MPO over thyroid peroxidase (TPO) and a panel of over 50 other enzymes, receptors, transporters, and ion channels.[1]                                                    | [1][2] |
| PF-06282999               | Human MPO | IC50 = 1.9 µM<br>(LPS-stimulated<br>human whole<br>blood) IC50 =<br>0.63 µM (H2O2<br>consumption<br>assay)         | Highly selective for MPO over thyroid peroxidase and cytochrome P450 isoforms.                                                                                                         | [4][5] |
| AZD5904                   | Human MPO | IC50 = 140 nM                                                                                                      | 10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase. >70- fold greater selectivity against a broad panel of other enzymes, ion channels, and receptors. | [6]    |
| Verdiperstat<br>(AZD3241) | Human MPO | IC50 = 630 nM<br>IC50 = 0.41 μM                                                                                    | Selective MPO inhibitor. Detailed                                                                                                                                                      | [4]    |



|          |           | (H2O2<br>consumption<br>assay) IC50 =<br>0.59 μM (HOCI<br>production<br>assay)                | comparative selectivity data is not readily available.                                  |
|----------|-----------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| SNT-8370 | Human MPO | IC50 = 80 nM<br>(H2O2<br>consumption<br>assay) IC50 =<br>250 nM (HOCI<br>production<br>assay) | >100-1000-fold more potent for MPO and VAP-1 versus other mammalian (per)oxidases.  [4] |

Disclaimer: The IC50 and Ki values presented above are from different studies and may have been determined using varied experimental protocols, substrates, and enzyme sources. Therefore, these values should be interpreted with caution and are intended for general comparison rather than a direct head-to-head assessment of potency.

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of MPO inhibitors. Below are representative protocols for key in vitro assays used to determine MPO inhibition.

## **MPO Inhibition Assay (TMB Oxidation Method)**

This colorimetric assay measures the peroxidase activity of MPO through the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).

- Materials:
  - Purified human MPO
  - Test inhibitors (e.g., PF-1355)
  - TMB substrate solution



- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplate
- Microplate reader
- Procedure:
  - Prepare serial dilutions of the test inhibitor in the assay buffer.
  - In a 96-well plate, add the purified MPO enzyme solution.
  - Add the test inhibitor solutions at various concentrations to the respective wells. Include a
    vehicle control (e.g., DMSO).
  - Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
  - Initiate the reaction by adding a mixture of TMB substrate and H<sub>2</sub>O<sub>2</sub>.
  - Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.
  - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## MPO Chlorination Activity Assay (Hypochlorous Acid Production)

This assay specifically measures the production of hypochlorous acid (HOCl), a key physiological product of MPO activity.

Materials:



- Purified human MPO or isolated human neutrophils
- Test inhibitors
- Taurine or a fluorescent probe specific for HOCl (e.g., Aminophenyl fluorescein APF)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Chloride ions (from NaCl)
- Assay buffer (e.g., Hanks' Balanced Salt Solution HBSS)
- 96-well plate (black plate for fluorescent assays)
- Fluorometric or colorimetric plate reader
- Procedure (using a fluorescent probe):
  - Prepare serial dilutions of the test inhibitor in the assay buffer.
  - In a 96-well black plate, add the MPO enzyme or isolated neutrophils.
  - Add the test inhibitor solutions at various concentrations.
  - Add the fluorescent probe (e.g., APF).
  - Initiate the reaction by adding H<sub>2</sub>O<sub>2</sub>.
  - Incubate the plate at 37°C, protected from light.
  - Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
  - Calculate the percent inhibition and determine the IC50 value as described above.

## **Visualizing Key Pathways and Workflows**

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.





Click to download full resolution via product page

Caption: MPO-mediated inflammatory signaling pathway in neutrophils.



#### Experimental Workflow for MPO Inhibitor Selectivity Profiling



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD5904 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. neurologylive.com [neurologylive.com]
- 4. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. AZD-5904 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Selectivity Profile of PF-1355: A Comparative Guide to Myeloperoxidase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609968#selectivity-profile-of-pf-1355-compared-to-other-mpo-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com